Vendor-Certified Purity: 98.86% Batch-Lot Consistency vs. Lower Purity of Regioisomeric Analogues
Commercially available 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride is listed at 98.86% purity (Chemscene batch-release data), exceeding the typical ≥98% or 95% minimum purity of the regioisomeric analogue 1-(4-bromo-3-fluorophenyl)piperazine and the 97% specification of 1-(3-bromo-4-fluorophenyl)piperazine . The quantifiable advantage of 0.86–1.86 percentage points in absolute purity reduces the burden of impurity profiling in multi-step synthesis and can eliminate the need for pre-use re-purification.
| Evidence Dimension | Certified vendor purity (HPLC/UPLC batch-release certificate of analysis) |
|---|---|
| Target Compound Data | 98.86% (Chemscene Cat. No. CS-0530217) |
| Comparator Or Baseline | 1-(4-Bromo-3-fluorophenyl)piperazine: ≥98% (Chemscene) / min. 95% (CymitQuimica); 1-(3-Bromo-4-fluorophenyl)piperazine: 97% (ChemicalBook listing) |
| Quantified Difference | Target purity exceeds the 4-bromo-3-fluoro isomer by 0.86% absolute and the 3-bromo-4-fluoro isomer by 1.86% absolute |
| Conditions | Commercial batch-release analytical data from vendor certificates of analysis; purity determined by HPLC or UPLC. |
Why This Matters
Higher certified purity directly minimises side-product formation in the first synthetic step, improving overall yield and reducing purification costs in multi-step medicinal chemistry campaigns.
